Product packaging for 2-(2-Isocyanatoethyl)benzene-1-thiol(Cat. No.:CAS No. 409131-21-1)

2-(2-Isocyanatoethyl)benzene-1-thiol

Cat. No.: B14258282
CAS No.: 409131-21-1
M. Wt: 179.24 g/mol
InChI Key: DRMAWVPHCBIVPA-UHFFFAOYSA-N
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Description

Contextualization of Thiol and Isocyanate Functional Groups in Organic Chemistry

The thiol (-SH) group, the sulfur analog of an alcohol, is a potent nucleophile. It is known for its distinct reactivity, particularly in addition reactions. The isocyanate (-N=C=O) group is a highly reactive electrophile, readily participating in addition reactions with nucleophiles like alcohols, amines, and thiols. The product of the reaction between a thiol and an isocyanate is a thiourethane linkage.

Significance of Ortho-Substituted Benzene (B151609) Derivatives in Molecular Design

The arrangement of substituents on a benzene ring significantly influences a molecule's properties and reactivity. In ortho-substituted derivatives, the functional groups are positioned on adjacent carbon atoms (a 1,2-relationship). libretexts.orglibretexts.org This proximity can lead to unique intramolecular interactions, constrained conformations, and specific reactivity patterns that are not observed in their meta (1,3) or para (1,4) counterparts. libretexts.orglibretexts.orgfiveable.me This spatial arrangement is crucial in designing molecules for applications such as chelation, catalysis, and the synthesis of polymers with specific folding or thermal properties. slideshare.net

Overview of "Click Chemistry" Principles and Thiol-Isocyanate Reactions in Contemporary Synthesis

"Click chemistry" is a concept that emphasizes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. researchgate.net These reactions are often characterized by their speed and specificity.

Thiol-click chemistry encompasses a range of reactions involving the thiol group that adhere to the "click" philosophy. researchgate.net These include thiol-ene, thiol-yne, and thiol-isocyanate reactions. acs.orgsci-hub.se These methods are prized for their efficiency and orthogonality, meaning they can proceed in the presence of other functional groups without interference.

The reaction between a thiol and an isocyanate to form a thiourethane is a prime example of a click reaction. researchgate.netrsc.org It offers several advantages in the field of macromolecular engineering, which focuses on designing and synthesizing large molecules. acs.org

Key Advantages of Thiol-Isocyanate Reactions:

AdvantageDescription
High Speed and Efficiency The reaction is typically very fast, often reaching completion in minutes or even seconds, and proceeds with high yields. acs.orgsci-hub.seacs.org
Mild Reaction Conditions It can be carried out at room temperature without the need for harsh reagents or conditions. acs.orgresearchgate.net
Catalyst-Driven The reaction is often catalyzed by a base, allowing for control over the reaction rate. researchgate.netrsc.org
No Byproducts As an addition reaction, it forms the thiourethane linkage without generating any small molecule byproducts.
Oxygen Insensitivity Unlike some other polymerization reactions, it is not inhibited by the presence of oxygen. researchgate.net
Formation of Hydrogen Bonds The resulting thiourethane linkage contains N-H and C=O groups that can form hydrogen bonds, which can significantly enhance the mechanical and thermal properties of the resulting polymers. researchgate.netsci-hub.se

Due to the lack of specific literature on "2-(2-Isocyanatoethyl)benzene-1-thiol," detailed research findings and specific data tables for this compound cannot be provided. The information presented serves as a contextual framework based on the known chemistry of its functional components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B14258282 2-(2-Isocyanatoethyl)benzene-1-thiol CAS No. 409131-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

409131-21-1

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-(2-isocyanatoethyl)benzenethiol

InChI

InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2

InChI Key

DRMAWVPHCBIVPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=O)S

Origin of Product

United States

Synthetic Methodologies for 2 2 Isocyanatoethyl Benzene 1 Thiol and Analogous Structures

Precursor Synthesis and Functional Group Introduction Strategies

The creation of the target molecule hinges on the effective synthesis of precursors that already contain one of the desired functional groups or a group that can be readily converted into it. The order of introduction of the thiol and isocyanatoethyl groups is a critical consideration in any synthetic plan.

The synthesis of benzene-1-thiol derivatives bearing aliphatic side chains can be approached in several ways. One common strategy involves the introduction of an alkyl group onto the benzene (B151609) ring, followed by the installation of the thiol group.

A plausible route could begin with a Friedel-Crafts acylation of a protected benzene-1-thiol, such as thioanisole, with an appropriate acyl halide (e.g., 2-chloroacetyl chloride). The resulting ketone can then be reduced to the corresponding alkyl side chain. Subsequent conversion of the chloro group to the desired functionality would follow. Alternatively, direct Friedel-Crafts alkylation with a suitable alkyl halide can be employed, although this method is often prone to polysubstitution and rearrangement.

Another approach involves the use of a pre-functionalized aromatic starting material. For instance, a commercially available bromophenylethanol could be subjected to a nucleophilic substitution with a thiol-containing nucleophile, or a Newman-Kwart rearrangement of a corresponding O-thiocarbamate can be utilized to introduce the thiol group. The synthesis of aromatic dithiol ligands has been accomplished using a three-step strategy that includes the Newman-Kwart rearrangement as a key step.

The table below outlines some general methods for the synthesis of substituted benzene derivatives which can be adapted for the preparation of precursors to 2-(2-isocyanatoethyl)benzene-1-thiol.

Reaction TypeStarting MaterialReagentsProduct Type
Friedel-Crafts Acylation/ReductionProtected ThiophenolAcyl halide, AlCl3; then reduction (e.g., Clemmensen or Wolff-Kishner)Alkyl-substituted protected thiophenol
Nucleophilic Aromatic SubstitutionHalogenated aromatic with side chainThiol equivalent (e.g., NaSH)Aromatic thiol with side chain
Newman-Kwart RearrangementPhenol (B47542) with side chain1. Dialkylthiocarbamoyl chloride, base; 2. HeatAromatic thiol with side chain

The introduction of the isocyanatoethyl group is a pivotal step in the synthesis. This is typically achieved by converting a precursor, most commonly a primary amine, into the isocyanate.

The synthesis of the key amine precursor, 2-(2-aminoethyl)benzene-1-thiol, would likely involve a multi-step sequence. A possible route could start with a protected 2-aminophenol. This starting material could undergo a reaction to introduce the two-carbon side chain, for example, through a Heck reaction with a suitable vinyl derivative, followed by reduction. The thiol group could then be introduced, potentially via a directed ortho-metalation followed by quenching with sulfur.

Alternatively, one could start with a commercially available 2-mercaptophenethylamine and protect the thiol and amine groups. Subsequent manipulation of the aromatic ring, if necessary, could be performed, followed by deprotection. The synthesis of 2-aminothiophenol (B119425) itself can be achieved from 2-chloronitrobenzene through reaction with sodium sulfide (B99878) or disulfide, followed by reduction.

A general and widely used method for the preparation of 2-phenylethylamine derivatives involves the reduction of a corresponding nitrile. For instance, benzoyl cyanide can be reduced to 2-amino-1-phenylethanol, which can then be further manipulated.

Given the high reactivity of isocyanates, which can readily react with the thiol group, a blocked isocyanate strategy is often employed. In this approach, the isocyanate functionality is masked with a protecting group, which can be removed at a later stage, often thermally, to regenerate the reactive isocyanate.

Common blocking agents include phenols, oximes (like methyl ethyl ketoxime, MEKO), and caprolactam. mdpi.com The choice of blocking agent is crucial as it determines the deblocking temperature. For instance, MEKO-blocked isocyanates typically deblock at higher temperatures compared to some phenol-blocked counterparts. mdpi.comorganic-chemistry.org The deblocking temperature can be influenced by the electronic properties of the blocking agent; for example, phenols with electron-withdrawing substituents tend to deblock at lower temperatures. organic-chemistry.org

The reaction of a thiol with a blocked isocyanate can proceed via nucleophilic displacement of the blocking agent, allowing for the formation of a thiocarbamate linkage under milder conditions than direct reaction with an unblocked isocyanate.

The following interactive table summarizes common blocking agents for isocyanates and their typical deblocking temperatures.

Blocking AgentTypical Deblocking Temperature (°C)Notes
Phenol~135Deblocking temperature can be lowered with electron-withdrawing substituents on the phenol ring. organic-chemistry.org
Methyl Ethyl Ketoxime (MEKO)~120-160A widely used blocking agent. mdpi.com
ε-Caprolactam~130-160Commercially important for blocked polyisocyanates.
ImidazoleLower deblocking temperaturesCan be deblocked at ambient temperatures by reaction with thiols. organic-chemistry.org
1,2,4-TriazoleLower deblocking temperaturesSimilar to imidazole, allows for deblocking under mild conditions. organic-chemistry.org

The assembly of a bifunctional molecule like this compound can be approached through either a linear or a convergent synthesis.

The choice between a linear and a convergent approach depends on the complexity of the target molecule and the availability of suitable starting materials and coupling reactions. For this compound, a convergent approach might be more advantageous to avoid potential interference between the reactive functional groups during a lengthy linear sequence.

Strategies for Isocyanatoethyl Group Incorporation

Reaction Conditions and Optimization in Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product, particularly when dealing with sensitive functional groups like isocyanates and thiols.

The conversion of a primary amine to an isocyanate is a key transformation in the synthesis of the target molecule. Several methods are available for this conversion, each with its own set of reaction conditions that can be optimized.

Phosgenation: The traditional method involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. This reaction is typically carried out in an inert solvent such as toluene (B28343) or dichloromethane. The optimization of this reaction would involve controlling the temperature, the rate of addition of the phosgenating agent, and the presence of a base to scavenge the HCl byproduct.

Phosgene-Free Methods: Due to the high toxicity of phosgene, several phosgene-free methods for isocyanate synthesis have been developed. These include the Curtius, Hofmann, and Schmidt rearrangements.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. The acyl azide is typically prepared from a carboxylic acid. Optimization of the Curtius rearrangement often focuses on the choice of solvent and the use of catalysts, such as Lewis acids (e.g., boron trifluoride), which can lower the required decomposition temperature and improve the yield of the isocyanate.

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. mdpi.com The reaction is typically carried out with bromine or chlorine in the presence of a base. Optimization would involve careful control of the stoichiometry of the reagents and the reaction temperature.

The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid to yield an amine, again via an isocyanate intermediate. The optimization of this reaction involves the choice of acid catalyst and the control of the reaction temperature to manage the vigorous evolution of nitrogen gas.

The following interactive table summarizes key parameters for the optimization of these isocyanate formation reactions.

ReactionKey Optimization ParametersTypical Conditions
PhosgenationTemperature, rate of addition, baseInert solvent (e.g., toluene), low to moderate temperature
Curtius RearrangementTemperature, solvent, catalystThermal or photochemical conditions; Lewis acid catalysts can lower the temperature.
Hofmann RearrangementStoichiometry, temperature, baseAqueous or alcoholic solution with a hypohalite.
Schmidt ReactionAcid catalyst, temperatureStrong acid (e.g., sulfuric acid) and hydrazoic acid.

Catalytic Systems in Thiol and Isocyanate Chemistry

The reaction between thiols and isocyanates to form thiourethanes is a cornerstone of synthesizing compounds like this compound. This nucleophilic addition is significantly accelerated by catalysts. rsc.org Basic catalysts, particularly tertiary amines, are highly effective. upc.edu The mechanism involves the base facilitating the deprotonation of the thiol to form a more potent nucleophilic thiolate anion, which then readily attacks the electron-deficient carbonyl carbon of the isocyanate. rsc.orgupc.edu

Among the most effective basic catalysts are amidine compounds such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). upc.eduacs.orgrsc.org Systematic studies have shown DBU to be a highly efficient catalyst for the thiol-isocyanate reaction, capable of inducing an exothermic reaction within seconds even at low concentrations. acs.org The high activity of DBU can lead to very rapid, almost instantaneous reactions, which can be problematic for process control. upc.edu Other tertiary amines have also been studied for their catalytic activity in these reactions. acs.orgacs.org

In addition to basic catalysts, acid catalysts, particularly organometallic tin compounds like dibutyltin (B87310) dilaurate (DBTDL), are also employed in synthesizing polythiourethanes. upc.edu The selection of the catalyst is a key factor in controlling the reaction rate and achieving high yields for specific applications. upc.edu For some processes, latent catalysts that activate under specific stimuli (e.g., heat) are desirable to control the reaction onset. upc.edu

Table 1: Comparison of Catalysts in Thiol-Isocyanate Reactions

Catalyst Catalyst Type Key Findings Reference
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) Tertiary Amine (Amidine) Identified as a highly effective and potent catalyst, facilitating rapid, exothermic reactions within seconds. acs.org upc.eduacs.orgrsc.org
Triethylamine (B128534) (TEA) Tertiary Amine A common basic catalyst used in thiol-isocyanate polycondensation. upc.edu upc.edu

Solvent Effects and Reaction Environment Control

The reaction environment, particularly the choice of solvent, plays a critical role in the synthesis of thiourethanes from thiols and isocyanates. The rate of reaction between isocyanates and mercaptans is influenced by the solvent's properties. researchgate.net General findings suggest that the reaction rate increases with specific, especially nucleophilic, solvation. researchgate.net

The polarity of the solvent significantly affects the reaction rate, even in the absence of a catalyst. researchgate.net Studies on the reaction of phenyl isocyanate have shown that the reactivity increases in the order: Xylene < 1,4-Dioxane < Cyclohexanone. researchgate.net This indicates that more polar solvents can enhance the reaction rate. Common polar aprotic solvents used in the synthesis of related compounds include pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The primary stage of the catalyzed reaction involves the formation of a complex between the acidic mercaptan and a base, which can be the catalyst itself (like triethylamine) or a basic solvent. researchgate.net The solvent's ability to engage in hydrogen bonding can also influence the reaction mechanism and order. researchgate.net In industrial processes for isocyanate production, the synthesis is often carried out in inert solvents such as toluene, xylene, or chlorinated aromatic hydrocarbons at controlled temperatures and pressures. Careful control of the reaction environment is crucial to minimize side reactions, such as the formation of ureas from the reaction of isocyanates with trace amounts of water. scholaris.ca

Table 2: Influence of Solvents on Isocyanate Reactions

Solvent Polarity Effect on Reaction Rate Reference
Pyridine Polar Aprotic Commonly used in syntheses involving isocyanates. researchgate.net researchgate.net
Dimethylformamide (DMF) Polar Aprotic Used in syntheses; contributes to increased reaction efficiency. researchgate.net researchgate.net
Dimethyl sulfoxide (DMSO) Polar Aprotic A common solvent for isocyanate reactions. researchgate.net researchgate.net
Xylene Nonpolar Associated with a lower reaction rate compared to polar solvents. researchgate.net researchgate.net
1,4-Dioxane Relatively Nonpolar Shows a moderate reaction rate. researchgate.net researchgate.net

Regioselectivity and Stereochemical Considerations in Benzene-1-thiol Derivatives

The synthesis of specifically substituted benzene derivatives, such as this compound, requires precise control over the position of functional groups on the aromatic ring, a concept known as regioselectivity. libretexts.org In electrophilic aromatic substitution (EAS), the primary method for functionalizing benzene rings, the existing substituents on the ring dictate the position of incoming electrophiles. libretexts.org

Substituents are broadly classified as activating or deactivating, and as ortho-/para-directing or meta-directing. libretexts.org A thiol (-SH) group, analogous to a hydroxyl (-OH) group, is an activating group and an ortho-, para-director. This is because the lone pairs on the sulfur atom can be donated to the benzene ring through resonance, stabilizing the positively charged intermediate (the arenium ion) that forms during ortho and para attack. libretexts.org Therefore, in the synthesis of a benzene-1-thiol derivative, an electrophilic substitution reaction would preferentially occur at the positions ortho and para to the thiol group.

Stereochemical considerations are also relevant, particularly in reactions involving additions to double or triple bonds, such as thiol-ene or thiol-yne reactions. wikipedia.orgnih.gov While the synthesis of this compound may not directly involve these reactions for the aromatic core, any modifications to the ethyl side chain could be subject to stereochemical control. For instance, radical thiol-ene additions typically result in an anti-Markovnikov product and can be used to facilitate cis-trans isomerizations of alkenes. wikipedia.org

Purification and Isolation Techniques for Complex Organic Molecules

The purification of a bifunctional molecule like this compound, which contains both a reactive isocyanate group and an easily oxidized thiol group, presents unique challenges. Standard purification techniques must be adapted to accommodate the properties of both functional groups.

For the isocyanate component, purification is often achieved through distillation, frequently using thin-film or falling-film evaporators to handle high-boiling and thermally sensitive compounds. google.com In industrial preparations, crude isocyanate is typically purified after the removal of solvents and by-products like hydrogen chloride and phosgene. google.com

Thiols, on the other hand, are susceptible to air oxidation, which can lead to the formation of disulfides. Therefore, their purification often requires measures to prevent this. Using acidic alumina (B75360) instead of silica (B1680970) for column chromatography may help prevent oxidation, as thiols are generally more stable at a lower pH. reddit.com All glassware used for handling thiols should be meticulously cleaned, often by soaking in a bleach bath overnight to oxidize any residual thiol, thereby preventing contamination and odor issues. rochester.edu

When purifying a molecule containing both groups, a combination of techniques may be necessary. Distillation under reduced pressure could be a viable option, provided the compound is thermally stable. Chromatographic methods would require careful selection of the stationary phase (e.g., acidic alumina) and de-gassed solvents to prevent both oxidation of the thiol and reaction of the isocyanate with protic impurities. reddit.comrochester.edu Post-reaction workup would involve washing steps to remove catalysts and reagents, followed by drying and solvent removal before final purification. rsc.org

Reactivity and Reaction Mechanisms of 2 2 Isocyanatoethyl Benzene 1 Thiol

Fundamental Thiol-Isocyanate Reaction Kinetics and Thermodynamics

The reaction between a thiol and an isocyanate to form a thiourethane is a type of polyaddition reaction. This reaction is generally exothermic and proceeds readily, especially in the presence of a catalyst. The kinetics are typically first-order with respect to the concentrations of the thiol, the isocyanate, and, when used, the catalyst. researchgate.net In the specific case of 2-(2-isocyanatoethyl)benzene-1-thiol, the reaction is an intramolecular cyclization, where the concentration of both reactive moieties is inherently linked within the same molecule.

The fundamental reaction mechanism is a nucleophilic addition. The sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. researchgate.net The isocyanate group's carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiol group attacks the carbonyl carbon of the isocyanate.

Intermediate Formation: This attack leads to the formation of a transient, unstable intermediate.

Proton Transfer: A proton is transferred from the sulfur atom to the nitrogen atom of the isocyanate group.

Product Formation: The final product is a stable cyclic thiourethane. In the case of this compound, this intramolecular reaction results in the formation of a seven-membered ring structure.

This reaction is highly efficient and typically proceeds without the formation of significant by-products. researchgate.net

While the thiol-isocyanate reaction can proceed without a catalyst, its rate is significantly enhanced by the presence of either base or acid catalysts. upc.edu Catalysts are often employed to achieve near-quantitative conversion in minutes or even seconds. researchgate.net

Basic catalysts are most commonly used for thiol-isocyanate reactions. upc.edu They function by activating the thiol group through deprotonation, which forms a thiolate anion (RS⁻). upc.edu The thiolate anion is a much stronger nucleophile than the neutral thiol, which dramatically accelerates the rate of attack on the isocyanate's electrophilic carbon. upc.edu

Commonly used base catalysts include tertiary amines like triethylamine (B128534) (TEA) and amidine compounds such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). upc.edursc.org The catalytic efficiency depends on the basicity of the catalyst and steric hindrance around the active site. researchgate.net For instance, DBU is recognized as a particularly potent catalyst for this reaction. rsc.org The reaction is often so rapid in the presence of a base that it can be difficult to process in intermolecular polymerizations due to the fast increase in viscosity. upc.edu

While less common for thiol-isocyanate reactions than for the analogous alcohol-isocyanate reactions, Lewis acid catalysts, including organometallic compounds, can also be used. These catalysts function through electrophilic activation. upc.eduacs.org They coordinate with the lone pair electrons on the nitrogen or oxygen atom of the isocyanate group. upc.edu This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral thiol nucleophile. upc.eduacs.org

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are frequently used as catalysts in the broader field of polyurethane chemistry and can be applied to thiourethane synthesis as well. upc.edu

Monitoring the conversion rate of the thiol-isocyanate reaction is crucial for understanding its kinetics and ensuring completion. Fourier-transform infrared (FTIR) spectroscopy is a primary and highly effective method for this purpose. upc.eduirdg.org

The reaction can be tracked in real-time by monitoring the disappearance of the characteristic stretching vibration of the isocyanate group (-NCO), which presents as a strong, sharp absorption band around 2270 cm⁻¹. researchgate.net Concurrently, one can observe the appearance of bands corresponding to the newly formed thiourethane linkage, such as the N-H stretching and bending vibrations. researchgate.net The quantitative analysis of the decrease in the isocyanate peak area over time allows for the determination of reaction kinetics. researchgate.netresearchgate.net

Other analytical techniques that can be employed for monitoring include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the disappearance of the thiol proton signal and the appearance of new signals corresponding to the cyclic thiourethane product. Flow NMR can be particularly powerful for in operando reaction monitoring. acs.org

Differential Scanning Calorimetry (DSC): DSC can be used to study the curing evolution by measuring the heat flow associated with the exothermic reaction. upc.edu

Catalysis of Thiol-Isocyanate Reactions

Influence of Molecular Structure on Reactivity

The specific molecular structure of this compound has a profound influence on its reactivity, primarily due to the intramolecular nature of the reaction.

Key structural features affecting reactivity include:

Proximity of Functional Groups: The ortho-positioning of the thiol and the isocyanatoethyl groups on the benzene (B151609) ring places them in close proximity, facilitating a rapid intramolecular cyclization. This "effective concentration" is very high, leading to a significantly faster reaction rate compared to an equivalent intermolecular reaction. The resulting product is a thermodynamically stable seven-membered ring.

Electronic Effects: The nature of the groups attached to the thiol and isocyanate moieties influences their reactivity. Aromatic thiols (thiophenols) are generally less reactive than aliphatic thiols in this reaction. researchgate.net In this compound, the thiol is attached to a benzene ring, which might slightly decrease its nucleophilicity compared to an aliphatic thiol. Conversely, the isocyanate group is attached to an aliphatic ethyl linker, making it a typical aliphatic isocyanate.

Steric Hindrance: While the ortho substitution pattern is crucial for the intramolecular reaction, significant steric bulk near either the thiol or isocyanate group could potentially hinder the reaction. However, in this specific molecule, the ethyl linker provides sufficient flexibility for the reactive centers to achieve the necessary orientation for cyclization with minimal steric strain.

The interplay of these factors makes this compound a highly reactive molecule, predisposed to undergo rapid and efficient intramolecular cyclization to form a cyclic thiourethane.

Interactive Data Tables

Table 1: Relative Catalytic Activity of Common Base Catalysts in Thiol-Isocyanate Reactions Data is illustrative and based on general findings in the literature. researchgate.net

CatalystCatalyst TypeRelative Reaction Rate
DBU AmidineVery High
Triethylamine Tertiary AmineHigh
Imidazole Heterocyclic AmineModerate
Pyridine Heterocyclic AmineLow

Table 2: Characteristic Infrared Spectroscopy Bands for Monitoring the Reaction

Functional GroupWavenumber (cm⁻¹)Observation During Reaction
Isocyanate (-NCO) ~2270Disappears
Thiol (-SH) ~2550Disappears
Amine (N-H stretch) ~3300Appears
Carbonyl (C=O) ~1670Appears

Electronic Effects of the Benzene Ring on Isocyanate Reactivity

The reactivity of the isocyanate group (-NCO) is fundamentally determined by the electrophilicity of its central carbon atom. This electrophilicity in this compound is modulated by the electronic effects of the attached benzene ring and its thiol substituent. These effects are primarily transmitted via induction, as the ethyl spacer between the ring and the isocyanate group largely isolates the -NCO moiety from the ring's resonance (mesomeric) effects.

Substituents on a benzene ring can either donate or withdraw electron density, which in turn influences the reactivity of attached functional groups. rsc.orgma.edustudymind.co.uk Electron-donating groups increase the electron density of the ring, while electron-withdrawing groups decrease it. libretexts.orglibretexts.org In this molecule, the benzene ring itself, relative to a simple alkyl chain, acts as a mild electron-withdrawing group through induction due to the higher s-character of its sp² hybridized carbons. This inductive withdrawal enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to a purely aliphatic isocyanate.

The thiol (-SH) group at the ortho position also exerts an electronic influence. Thiols are generally considered to be weakly activating groups in the context of electrophilic aromatic substitution, capable of donating electron density via resonance. masterorganicchemistry.com However, due to the ethyl spacer, this resonance effect does not directly extend to the isocyanate group. Instead, the inductive effect of the sulfur atom is more relevant. Sulfur is more electronegative than carbon, leading to a slight inductive withdrawal of electron density from the ring, which can marginally increase the electrophilicity of the isocyanate group.

Substituent GroupElectronic Effect on Benzene RingInfluence on a Side-Chain Electrophile (like -NCO)
Phenyl (-C₆H₅)Inductively withdrawingIncreases electrophilicity
Thiol (-SH)Weakly activating (Resonance) / Weakly withdrawing (Inductive)Minor inductive withdrawal, slightly increasing electrophilicity
Alkyl (-R)Inductively donatingDecreases electrophilicity

This table illustrates the general electronic effects of substituent groups on the reactivity of an attached electrophilic center.

Steric Hindrance Effects on Reaction Pathways

Steric hindrance plays a crucial role in dictating the accessibility of the reactive sites in this compound. The ortho-positioning of the thiol (-SH) and the 2-isocyanatoethyl (-CH₂CH₂NCO) groups creates a sterically crowded environment around both functional moieties. This phenomenon, often referred to as the "ortho effect," can significantly influence reaction rates and pathways. wikipedia.orgstackexchange.com

The approach of a nucleophile to the electrophilic carbon of the isocyanate group can be physically impeded by the adjacent thiol group. The degree of this steric hindrance depends on the size of the attacking nucleophile. libretexts.orgyoutube.com Small nucleophiles, such as water or ammonia, may experience minimal hindrance, whereas larger molecules, like secondary amines or bulky alcohols, will face greater difficulty in accessing the reaction center. This can lead to a decrease in the reaction rate compared to a sterically unhindered isocyanate, such as phenyl isocyanate.

Similarly, the reactivity of the thiol group can be affected by the adjacent isocyanatoethyl side chain. While the thiol is a potent nucleophile, its ability to react with bulky electrophiles may be diminished. Consequently, steric effects can create a preference for reactions with smaller reagents and may favor the para-isomer in competitive reaction scenarios if one were present. libretexts.orgmasterorganicchemistry.com

Intermolecular Interactions in Reaction Systems (e.g., Hydrogen Bonding)

Intermolecular forces, particularly hydrogen bonding, can significantly influence the reaction kinetics involving this compound. Although the thiol S-H bond is a weaker hydrogen bond donor than the O-H bond in alcohols, it can still participate in these interactions.

In the absence of other hydrogen-bonding species, weak intermolecular hydrogen bonds can form between the thiol hydrogen of one molecule and the nitrogen or oxygen atom of the isocyanate group, or the sulfur atom of the thiol group, of another molecule. Such interactions can lead to the formation of dimeric or oligomeric associates in solution.

More significantly, in reaction systems containing protic solvents (like alcohols) or nucleophiles with N-H or O-H bonds, hydrogen bonding plays a key role. For instance, an alcohol can form a hydrogen bond with the nitrogen atom of the isocyanate group. This interaction increases the polarization of the N=C bond, making the carbon atom even more electrophilic and thus more susceptible to nucleophilic attack by another alcohol molecule. Catalysts, especially tertiary amines, can also interact via hydrogen bonding, activating the nucleophile (e.g., the thiol) by deprotonation.

Exploration of Alternative Reaction Pathways for the Thiol and Isocyanate Moieties

The dual functionality of this compound allows for a diverse range of chemical transformations beyond the simple reactions of each individual group.

Thiol-Ene Reactions (Hydrothiolation)

The thiol group readily participates in thiol-ene reactions, a powerful and efficient class of "click" chemistry. This reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). The reaction can proceed via two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.

Free-Radical Addition: Initiated by UV light or a thermal radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene, typically in an anti-Markovnikov fashion, to generate a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain.

Michael Addition: In the presence of a base catalyst, the thiol is deprotonated to form a highly nucleophilic thiolate anion (RS⁻). This anion then attacks an electron-deficient alkene (e.g., an acrylate (B77674) or maleimide) in a conjugate addition.

The thiol moiety of this compound can be utilized in this manner to graft the molecule onto polymers, surfaces, or other molecules containing alkene functionalities, leaving the isocyanate group available for subsequent reactions.

Reaction TypeInitiator/CatalystTypical Alkene SubstrateKey Features
Radical Thiol-EneUV light, AIBN, etc.Unactivated alkenes, acrylatesOxygen tolerant, rapid, anti-Markovnikov selectivity
Michael Addition Thiol-EneBase (e.g., tertiary amine)Electron-deficient alkenes (e.g., acrylates, maleimides)No initiator required, rapid, conjugate addition

This table summarizes typical conditions and features of thiol-ene reactions.

Isocyanate Reactions with Other Nucleophiles (e.g., Alcohols, Amines)

The isocyanate group is a powerful electrophile that reacts readily with a wide variety of nucleophiles. rsc.org This reactivity is central to polyurethane and polyurea chemistry.

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) (also known as carbamate) linkages. This reaction is often catalyzed by organometallic compounds (like dibutyltin dilaurate) or tertiary amines.

Reaction with Amines: The reaction with primary or secondary amines is typically very fast, even without a catalyst, and yields a urea (B33335) linkage. This reaction is generally faster than the corresponding reaction with alcohols.

Reaction with Water: Isocyanates can also react with water, first forming an unstable carbamic acid which then decomposes to yield an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea.

The isocyanate group of this compound can thus be used to form covalent bonds with any molecule possessing an active hydrogen, such as hydroxyl- or amine-functionalized polymers, surfaces, or biomolecules.

NucleophileFunctional GroupResulting LinkageProduct NameRelative Reaction Rate
Primary Amine-NH₂-NH-CO-NH-UreaVery Fast
Secondary Amine>NH>N-CO-NH-UreaFast
Alcohol-OH-O-CO-NH-Urethane (Carbamate)Moderate
Thiol-SH-S-CO-NH-Thiourethane (Thiocarbamate)Moderate to Slow
WaterH₂O-NH-CO-NH- (after rearrangement)UreaSlow

This table outlines the reaction of isocyanates with common nucleophiles. Rates are general and can be heavily influenced by catalysts, steric factors, and electronic effects.

Cyclization Reactions Involving Both Functional Groups

The ortho-disubstituted arrangement of the thiol and isocyanatoethyl groups in this compound creates the potential for intramolecular cyclization. In such a reaction, the nucleophilic thiol group on the benzene ring would attack the electrophilic isocyanate carbon within the same molecule.

This intramolecular nucleophilic attack, likely promoted by a base catalyst to form the more potent thiolate anion, would result in the formation of a new heterocyclic ring system. The reaction would proceed via the formation of a seven-membered ring containing a thiourethane linkage fused to the benzene ring. The product would be a derivative of a benzothiazepine. Such cyclization reactions are a powerful strategy in organic synthesis for constructing complex molecular architectures from linear precursors. rsc.org

The favorability of this intramolecular pathway versus intermolecular polymerization would depend on reaction conditions such as concentration (cyclization is favored at high dilution) and the presence of specific catalysts that can promote the ring-closing step.

Polymerization and Macromolecular Synthesis Utilizing 2 2 Isocyanatoethyl Benzene 1 Thiol

Formation of Poly(thiourethane) Networks

No specific data available for 2-(2-Isocyanatoethyl)benzene-1-thiol.

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

Copolymerization Studies

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

Controlled Polymerization Techniques

The unique bifunctional nature of this compound, possessing both a reactive isocyanate group and a thiol group, makes it a theoretically interesting candidate for various controlled polymerization techniques. These methods could potentially leverage one or both functional groups to create polymers with precise structures and functionalities.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile method of controlled radical polymerization that can tolerate a wide range of functional monomers. wikipedia.org The thiol group on this compound could theoretically participate in RAFT polymerization in several ways. It could act as a chain transfer agent (CTA), or polymers could be synthesized and then functionalized with this molecule. researchgate.netgoogle.com

The isocyanate group is generally stable under radical polymerization conditions, allowing for the synthesis of polymers with pendant isocyanate groups that can be used for post-polymerization modification. researchgate.net For instance, a monomer containing an acrylate (B77674) or vinyl group could be copolymerized under RAFT control, with the this compound incorporated to introduce reactive sites. The resulting polymer would have pendant isocyanate groups available for "click" type reactions with amines or alcohols. researchgate.net

Table 1: Theoretical RAFT Polymerization Parameters

Parameter Potential Role/Condition for this compound
Monomer Type Co-monomer with vinyl or acrylic monomers
RAFT Agent (CTA) Dithioesters, trithiocarbonates, xanthates wikipedia.org
Initiator Azo-compounds (e.g., AIBN)
Solvent Anhydrous, non-protic solvents to protect the isocyanate group
Post-Polymerization Reaction of pendant isocyanate with nucleophiles (alcohols, amines)

Atom Transfer Radical Polymerization (ATRP)

ATRP is another robust controlled radical polymerization method that relies on a transition metal catalyst to control the polymerization of various monomers, including styrenes and (meth)acrylates. wikipedia.orgcmu.edu Similar to RAFT, ATRP is tolerant of many functional groups.

In the context of this compound, one could envision its use in creating functional polymers. For example, a polymer with a terminal halogen atom, synthesized via ATRP, could undergo nucleophilic substitution where the thiol group of this compound displaces the halogen, thus introducing a pendant isocyanate group at the chain end. cmu.edu Alternatively, an initiator containing a protected thiol could be used, and after polymerization, the deprotected thiol could react with an isocyanate-containing molecule. The primary challenge would be the potential for the thiol group to react with the catalyst or the propagating chain, which would require careful selection of reaction conditions and protecting groups.

Photoinitiated Polymerization Systems

Photoinitiated systems offer excellent spatial and temporal control over polymerization. nih.govdigitellinc.com The thiol group of this compound is particularly suited for photoinitiated thiol-ene "click" chemistry. google.comsci-hub.box This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). nih.gov

A potential application would involve reacting this compound with a multi-ene monomer or polymer under UV light in the presence of a photoinitiator. researchgate.netelsevierpure.com This would result in a polymer network where the isocyanate group is incorporated. These pendant isocyanate groups would then be available for further functionalization, allowing for the creation of complex surfaces or materials. rsc.org The reaction is typically rapid and can often be performed under ambient conditions. sci-hub.box

Table 2: Potential Components for Photoinitiated Thiol-Ene Reaction

Component Example Role
Thiol This compound Adds across the double bond, incorporating the isocyanate functionality
Ene Poly(ethylene glycol) diacrylate, Norbornene-functionalized polymers Forms the polymer backbone or cross-links
Photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) Generates radicals upon UV exposure to initiate the reaction
Light Source UV lamp (e.g., 365 nm) Provides energy to activate the photoinitiator

Macromolecular Architectures and Topology

The ability to control polymerization allows for the synthesis of polymers with various complex architectures. The bifunctionality of this compound offers theoretical pathways to create both linear and more complex branched structures.

Linear Polymer Chain Elongation

Linear polymers with pendant functional groups can be readily synthesized using controlled radical polymerization techniques like RAFT or ATRP. By using this compound as a co-monomer (assuming it is first modified to contain a polymerizable group like a vinyl or acrylate moiety while preserving the isocyanate and thiol), it would be possible to create linear chains with these functionalities.

Alternatively, a well-defined linear polymer synthesized by RAFT could have its thiocarbonylthio end-group removed to generate a terminal thiol. google.comlookchem.com This thiol-terminated polymer could then be reacted with a molecule containing both an isocyanate and another reactive group, effectively functionalizing the chain end for further elongation or block copolymer synthesis.

Branched Polymers and Dendrimer Structures

Dendrimers and hyperbranched polymers are macromolecules characterized by their highly branched, three-dimensional structures. instras.comnih.govmdpi.com The synthesis of such structures often relies on monomers with multiple reactive sites (e.g., AB₂ type monomers).

The thiol and isocyanate groups of this compound could be exploited in a stepwise synthesis to build dendritic structures. For instance, the thiol could react with an epoxide-containing core (a thiol-epoxy click reaction), which often generates a new hydroxyl group. rsc.org This hydroxyl group could then be used as a site for further reactions to build the next "generation" of the dendrimer. The isocyanate group, being orthogonal in reactivity, could be preserved throughout the synthesis for final surface functionalization. This approach would allow for the creation of dendrimers with a precisely placed layer of isocyanate functionalities on their periphery. rsc.org

Advanced Material Applications Derived from 2 2 Isocyanatoethyl Benzene 1 Thiol Based Polymers

Functional Polymeric Surfaces and Coatings

The dual reactivity of 2-(2-isocyanatoethyl)benzene-1-thiol is particularly advantageous for engineering functional surfaces and high-performance coatings. The thiol and isocyanate groups provide orthogonal handles for covalent attachment and polymerization, leading to robust and versatile surface modifications.

Surface Modification and Grafting Strategies

The creation of functional polymeric surfaces can be rapidly achieved through base-catalyzed thiol-isocyanate "click" reactions. rsc.org This chemistry allows for the efficient grafting of polymer chains to or from a substrate, altering its surface properties such as wettability, adhesion, and biocompatibility. rsc.orgacs.org

Two primary grafting strategies are employed:

"Grafting to": This method involves attaching pre-synthesized polymer chains with reactive end-groups (e.g., a thiol) to a surface functionalized with complementary groups (e.g., isocyanates). nih.gov The thiol-isocyanate reaction ensures a high-yield coupling, forming a dense layer of polymer brushes. researchgate.net

"Grafting from": In this approach, an initiator is first immobilized on the surface. Polymerization of monomers is then initiated directly from these surface-bound sites. rsc.org For instance, a surface can be modified to present thiol groups, which can then participate in photo-initiated thiol-ene polymerizations to grow a polymer network from the surface. nih.gov

These strategies enable the creation of micropatterned and multicomponent polymer brush surfaces. rsc.org For example, a surface can be functionalized with isocyanate groups and subsequently reacted with various thiol-containing molecules to introduce specific functionalities. rsc.org This versatility is crucial for applications in biomaterials, where surface properties must be precisely controlled to influence protein adsorption and cell adhesion. nih.gov

Development of UV-Curable Systems

Polymers based on thiol chemistry are well-suited for UV-curable coatings, which offer environmental benefits like low volatile organic compound (VOC) emissions, high efficiency, and rapid curing times. researchgate.netpcimag.com The primary mechanism used is the photoinitiated thiol-ene polymerization. researchgate.net This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond ('ene'). nih.gov

The process is typically initiated by a photoinitiator that generates free radicals upon exposure to UV light. mdpi.comadhesion.kr These radicals abstract a hydrogen atom from a thiol, creating a thiyl radical. This thiyl radical then reacts with an 'ene', and the resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the cycle. nih.gov This step-growth mechanism leads to the rapid formation of a uniformly cross-linked polymer network. acs.org An advantage of thiol-ene systems is their reduced susceptibility to oxygen inhibition compared to traditional acrylate-based photopolymerizations. nih.gov

Innovations in this area include the development of waterborne poly(thiourethane-urethane) acrylate (B77674) (WPTUA) coatings that combine the benefits of thiol-click chemistry with an interpenetrating network structure, resulting in coatings with superior hardness, toughness, and water resistance for delicate substrates. european-coatings.com

Table 1: Comparison of UV-Curable Coating Chemistries

Feature Thiol-Ene Systems Acrylate Systems
Curing Mechanism Radical-mediated step-growth Radical-mediated chain-growth
Oxygen Inhibition Less susceptible nih.gov Highly susceptible
Curing Speed Rapid acs.org Rapid
Shrinkage Low High
Network Uniformity High nih.gov Can be heterogeneous
Initiation Photo or thermal initiation researchgate.net Photo or thermal initiation

Stimuli-Responsive Poly(thiourethane) Materials

Poly(thiourethane) (PTU) networks derived from monomers like this compound can be designed as "smart" materials that respond to external stimuli, most notably temperature. This responsiveness is engineered through control of the polymer network architecture, particularly the cross-link density and the nature of the constituent segments.

Shape Memory Polymers and Their Mechanisms

Shape memory polymers (SMPs) are materials that can be deformed and fixed into a temporary shape, and later recover their original, permanent shape upon exposure to an external stimulus such as heat. acs.org Polyurethane-based SMPs are well-known, and their polythiourethane analogues also exhibit excellent shape memory properties. researchgate.netresearchgate.net

The mechanism relies on the polymer's network structure, which consists of two main components:

Netpoints (Permanent Shape): These are covalent cross-links that determine the permanent shape of the material. researchgate.net

Switching Segments (Temporary Shape): These are polymer chains between the cross-links that can be softened or mobilized by a stimulus. The glass transition temperature (Tg) often serves as the switching temperature (Ttrans). nih.gov

The shape memory cycle involves heating the polymer above its Tg, deforming it into a temporary shape, and then cooling it below Tg to "freeze" the chains in place. nih.gov The stored entropic energy from the deformation provides the driving force for recovery. researchgate.net When the material is reheated above Tg, the switching segments regain mobility, allowing the network to relax back to its original, thermodynamically favored shape. nih.gov PTU networks have been shown to achieve high shape fixity and recovery ratios, often exceeding 90%. acs.org

Table 2: Properties of Representative Polyurethane-Based Shape Memory Polymers

Polymer System Transition Temp. (Tg) Shape Fixity Ratio (Rf) Shape Recovery Ratio (Rr) Key Feature
Thermoplastic PU (HDI-based) 44–51 °C (wet) acs.org 72–76% acs.org 91–94% acs.org Tunable mechanical properties independent of shape memory properties. acs.org
Thermoset PU (MP4510) 45 °C nih.gov >95% >99% Excellent recovery due to a stable, chemically crosslinked network. nih.gov
PCL-Urethane Network Varies with PCL Mwtandfonline.com Not specified Not specified Thermally reversible cross-links allow for reprocessability. tandfonline.com

Thermoresponsive Polymer Networks

The same molecular mechanisms that enable shape memory also impart general thermoresponsive behavior to PTU networks. The transition from a hard, glassy state to a soft, rubbery state across the glass transition temperature (Tg) is fundamental to their function. researchgate.net This change is marked by a significant drop in the material's modulus.

In cross-linked PTU networks, the density of the covalent network dictates the rubbery modulus above Tg, while the interactions between polymer chains (e.g., hydrogen bonding in urethane (B1682113)/thiourethane linkages) influence the glassy modulus below Tg. acs.org By systematically varying the monomers and cross-link density, the Tg and the mechanical properties of the network can be precisely tuned. acs.orgbohrium.com

This tunability allows for the design of materials that respond to specific physiological temperatures for biomedical applications or act as actuators and sensors. mdpi.com For instance, some thermoresponsive polymer networks exhibit a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST), where they undergo a phase transition in a solvent at a specific temperature. rsc.org While more common in hydrogels, this principle can be adapted to solid polymer networks to control properties like swelling or permeability. jakubdostalek.czacs.org

Hydrogel and Cross-Linked Network Formulations

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. Thiol-based "click" chemistry, particularly thiol-ene reactions, is an attractive method for forming hydrogels for biomedical applications due to its biocompatibility, rapid reaction rates, and ability to proceed in aqueous environments under mild conditions. nih.govrsc.orgacs.org

The formation of these networks involves the reaction of multifunctional macromolecular monomers (macromers). nih.gov For example, a multi-arm poly(ethylene glycol) (PEG) functionalized with 'ene' groups (like norbornene) can be cross-linked with thiol-containing molecules (e.g., peptides with cysteine residues) via photo-polymerization. nih.gov This step-growth polymerization process results in a more homogeneous network structure compared to traditional chain-growth polymerizations. nih.gov

The key advantages of using thiol-ene chemistry for hydrogel formation include:

Spatiotemporal Control: Photoinitiation allows for precise control over where and when the gelation occurs, which is useful for applications like 3D cell culture and photopatterning. rsc.orgacs.org

Cytocompatibility: The reaction can be initiated with low doses of long-wavelength UV light or even visible light, using water-soluble and non-toxic photoinitiators, which minimizes damage to encapsulated cells. rsc.org

Tunable Properties: The mechanical properties (e.g., stiffness) and degradation characteristics of the hydrogel can be controlled by varying the monomer concentration, cross-linker type, and cross-linking density. rsc.org

These features make thiol-ene hydrogels highly suitable for advanced applications such as controlled drug delivery, tissue engineering scaffolds, and 3D cell culture matrices that mimic the native extracellular environment. nih.govnih.govrsc.org

Table 3: Common Components in Thiol-Ene Hydrogel Formulations

Component Role Example(s)
'Ene' Macromer Provides the carbon-carbon double bonds for cross-linking. Multi-arm PEG-Norbornene, Allyloxycarbonyl-functionalized peptides nih.govrsc.org
Thiol Cross-linker Provides thiol groups to react with the 'ene' groups. Bis-cysteine peptides, Poly(ethylene glycol) dithiol nih.gov
Photoinitiator Generates radicals upon light exposure to initiate the reaction. LAP (Lithium acylphosphinate), Irgacure 2959, Eosin-Y nih.govrsc.org
Solvent Typically an aqueous buffer to create the hydrogel. Phosphate-buffered saline (PBS), Cell culture medium rsc.org

Design of Reactive Hydrogels

There is no available research detailing the design or synthesis of reactive hydrogels using polymers based on this compound. General studies on reactive hydrogels often utilize various isocyanate and thiol-containing monomers, but specific data or findings related to this particular compound are absent.

Applications in Adhesives and Resins

No published data or research could be found on the application of polymers from this compound in the formulation of adhesives or resins. While the adhesive and resin industries utilize thiol-based chemistries for various formulations, the specific use and performance characteristics of polymers from this compound have not been reported.

Analytical and Spectroscopic Characterization of 2 2 Isocyanatoethyl Benzene 1 Thiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a powerful tool for identifying the key functional groups in 2-(2-isocyanatoethyl)benzene-1-thiol, namely the isocyanate (-N=C=O) and the thiol (-SH) groups. The isocyanate group exhibits a strong and sharp absorption band due to the asymmetric stretching vibration of the N=C=O moiety. This peak is typically observed in the range of 2250-2275 cm⁻¹. Its high intensity and distinct position in a relatively uncongested region of the infrared spectrum make it an excellent marker for the presence of the isocyanate functionality. acs.org

The thiol S-H stretching vibration, in contrast, gives rise to a weak and sharp absorption band in the region of 2550-2600 cm⁻¹. beilstein-journals.org The weakness of this band can sometimes make it difficult to observe, especially in dilute samples.

Beyond these key functional groups, the FTIR spectrum of this compound would also display characteristic absorptions for the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically appearing in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range, which can provide information about the substitution pattern of the benzene (B151609) ring. The presence of the ethyl linker would be indicated by C-H stretching vibrations of the CH₂ groups, usually found between 2850 and 2960 cm⁻¹.

In reactions involving this compound, such as its polymerization or reaction with nucleophiles, FTIR spectroscopy is invaluable for monitoring the conversion of the isocyanate group. The disappearance of the strong -N=C=O band at ~2270 cm⁻¹ is a clear indicator of the reaction's progress. acs.org

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O) Asymmetric Stretch 2250 - 2275 Strong, Sharp
Thiol (-SH) Stretch 2550 - 2600 Weak, Sharp
Aromatic C-H Stretch > 3000 Medium to Weak
Aromatic C=C Ring Stretch 1450 - 1600 Medium to Weak
Aliphatic C-H (CH₂) Stretch 2850 - 2960 Medium

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. The selection rules for Raman spectroscopy favor the detection of vibrations of non-polar or symmetric bonds.

For this compound, the symmetric stretching of the benzene ring would produce a strong Raman signal. The C-S stretching vibration, typically found in the 600-800 cm⁻¹ range, is also expected to be Raman active. While the S-H stretch is often weak in FTIR, it can sometimes be more readily observed in the Raman spectrum. The isocyanate group also has a symmetric stretching mode that is Raman active, although it may be weaker than its asymmetric counterpart in the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural confirmation.

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic Ring Ring Breathing/Stretching ~1000, ~1600 Strong
C-S Stretch 600 - 800 Medium
Thiol (-SH) Stretch 2550 - 2600 Weak to Medium
Isocyanate (-N=C=O) Symmetric Stretch ~1400 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound would provide a wealth of information for confirming its structure. The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The specific splitting pattern of these protons would depend on their coupling with each other and could confirm the 1,2- (or ortho-) substitution pattern.

The two methylene (B1212753) (CH₂) groups of the ethyl linker would give rise to two distinct signals, likely appearing as triplets due to coupling with each other. The CH₂ group adjacent to the aromatic ring would be expected at approximately 2.8-3.1 ppm, while the CH₂ group attached to the isocyanate group would be shifted further downfield to around 3.5-3.8 ppm due to the electron-withdrawing nature of the isocyanate.

The thiol proton (-SH) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as concentration, solvent, and temperature, but it is often found in the range of 3.0-4.0 ppm for aromatic thiols.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
Aromatic (Ar-H) Multiplet 7.0 - 7.5
Thiol (-SH) Broad Singlet 3.0 - 4.0
Methylene (-CH₂-NCO) Triplet 3.5 - 3.8

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

The carbon atom of the isocyanate group (-N=C=O) is characteristically found in the range of 120-125 ppm. The aromatic carbons would produce a set of signals between approximately 110 and 140 ppm. The number of signals would depend on the symmetry of the molecule, but for a 1,2-disubstituted benzene ring, six distinct signals would be expected. The carbon atom attached to the thiol group (C-S) would likely be found around 130 ppm, while the carbon attached to the ethyl group (C-CH₂) would be in a similar region.

The two methylene carbons of the ethyl linker would appear in the aliphatic region of the spectrum. The carbon adjacent to the aromatic ring would be expected around 30-35 ppm, and the carbon adjacent to the isocyanate group would be slightly more downfield, around 40-45 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Isocyanate (-N=C =O) 120 - 125
Aromatic (Ar-C) 110 - 140
Methylene (-C H₂-NCO) 40 - 45

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the two methylene groups of the ethyl linker and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the protons of the methylene group adjacent to the ring and the aromatic carbons, or between the methylene protons and the isocyanate carbon.

Through the combined application of these advanced NMR techniques, a complete and unambiguous structural characterization of this compound and its derivatives can be achieved.

Chromatographic Techniques

Chromatographic methods are essential for separating and analyzing the components of polymer mixtures. These techniques provide invaluable information on the molecular weight distribution, purity, and the progress of polymerization reactions involving this compound.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution (MWD) of polymers. lcms.cz In GPC/SEC, polymer molecules are separated based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. azom.com Larger molecules elute first, as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. azom.com This separation allows for the calculation of several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). oregonstate.edu

The molecular weight and its distribution are critical parameters that influence many of the polymer's bulk physical properties. lcms.czazom.com A narrow MWD, where the polymer chains are of similar length, often leads to different material properties compared to a broad MWD. oregonstate.edunih.gov For instance, polymers with a narrow MWD, often achieved in living polymerizations, can exhibit more defined properties. nih.gov In contrast, broad and skewed MWDs can arise from different initiation or termination pathways during polymerization. nih.gov The relationship between molecular weight, PDI, and bulk properties is summarized in the table below.

Table 1: Effect of Molecular Weight and Polydispersity on Bulk Polymer Properties azom.com

Polymer Property Increase Molecular Weight Increase Polydispersity
Strength
Toughness
Brittleness
Melt Viscosity
Solubility

Where ↑ represents an increase, ↓ represents a decrease, and ↔ represents little change.

For polymers derived from this compound, GPC/SEC would be used to confirm the success of the polymerization, determine the average molecular weights, and assess the breadth of the molecular weight distribution. researchgate.net This information is vital for predicting and controlling the final material's mechanical strength, melt flow, and processability. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify each component in a mixture. In the context of this compound and its derivatives, HPLC is crucial for assessing the purity of the monomer and for monitoring the progress of polymerization reactions. nih.gov

By separating unreacted monomers, initiators, catalysts, and polymer chains of different sizes or compositions, HPLC can provide a detailed picture of the reaction mixture at any given time. nih.gov This allows for the optimization of reaction conditions to achieve high conversion rates and minimize impurities. For example, HPLC has been used to resolve and distinguish between different types of polymer chains (e.g., living and dead chains) formed during polymerization, providing deep insights into the reaction mechanism. nih.gov

Furthermore, specialized stationary phases can be developed for specific analytical challenges. For instance, stationary phases created using thiol-yne click chemistry, which incorporate benzene rings and sulfur atoms, have shown unique separation characteristics, such as electron-donating charge-transfer properties and enhanced shape selectivity. Such columns could be particularly effective for analyzing the complex mixtures associated with the synthesis and modification of polymers from this compound.

Thermal Analysis

Thermal analysis techniques are employed to measure the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, understanding their thermal behavior is essential for determining their processing parameters and service temperature limits.

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Polymers

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comwur.nl

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wur.nl For polymers derived from this compound, the Tg would be influenced by factors such as the rigidity of the benzene ring and the potential for intermolecular interactions via the thiol and isocyanate (or resulting urethane (B1682113)/thiourethane) groups. researchgate.net Crosslinking the polymer chains, a common strategy to enhance mechanical properties, typically leads to a significant increase in the Tg. uvic.ca

The melting temperature (Tm) is relevant for semi-crystalline polymers and represents the transition from an ordered crystalline state to a disordered melt. DSC can also reveal information about the degree of crystallinity through the enthalpy of fusion (ΔHfus). uvic.ca Studies on other polymers have shown that introducing crosslinks can decrease the enthalpy of fusion while the melting temperature itself remains constant, indicating that crosslinking primarily affects the non-crystalline regions. uvic.ca

Table 2: Illustrative Example of Crosslinking Effect on Polypropylene Thermal Transitions Measured by DSC uvic.ca

Crosslinker Concentration Glass Transition Temp. (Tg) Melting Enthalpy (ΔHfus)
Low Increases monotonically Decreases

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. researchgate.net The resulting data provides information on decomposition temperatures, the composition of multi-component systems, and the kinetics of degradation. researchgate.net

Morphological Characterization

The morphology, or the micro- and nanoscale structure, of a polymer has a profound impact on its macroscopic properties. For polymers and copolymers derived from this compound, understanding their morphology is key to controlling their performance. Techniques such as scanning electron microscopy (SEM) and X-ray analysis are used to examine the surface features and internal structure of these materials. researchgate.net For instance, SEM can be used to visualize the surface topography and phase separation in polymer blends or block copolymers. researchgate.net Small-Angle X-ray Scattering (SAXS) is another powerful technique for probing the nanoscale morphology, such as the arrangement and size of domains in ion-containing or block copolymers. vt.edu The specific morphology will depend on the polymer's chemical structure, molecular weight, and processing conditions.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the morphology of polymeric materials. scienceopen.com It provides high-resolution images of a sample's surface, revealing details about its structure, texture, and the presence of any pores or defects. scienceopen.comdtu.dk In the analysis of polymers derived from this compound, SEM is utilized to examine the bulk structure of the resulting polythiourethane.

A focused beam of electrons scans the surface of the polymer sample, causing the emission of secondary electrons. scienceopen.com These electrons are then collected by a detector to form an image. scienceopen.com For polymeric samples, which are typically poor electrical conductors, a thin coating of a conductive material, such as gold or carbon, is often applied to prevent charge buildup and enhance image quality. dtu.dk

SEM analysis can reveal crucial morphological features, such as the phase separation in segmented polythiourethanes, the distribution of any fillers or additives, and the porosity of the material. For instance, in composite membranes, SEM can be used to assess the thickness and integrity of a selective polymer layer deposited on a porous support. scienceopen.com By examining cross-sections of the polymer, information about the internal structure can also be obtained. scienceopen.com This is particularly useful for understanding how synthesis conditions affect the final morphology of polymers derived from this compound.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of materials at the nanoscale. unifr.ch Unlike SEM, AFM does not require the sample to be conductive and can be performed in various environments, including air and liquid. nih.gov This technique uses a sharp tip attached to a flexible cantilever to scan the sample's surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to create a three-dimensional topographical map of the surface. nih.gov

For polymers derived from this compound, AFM can provide detailed information about surface roughness, domain structures, and the distribution of different chemical phases on the surface. researchgate.net The high resolution of AFM allows for the visualization of individual polymer chains and their arrangement. unifr.ch In addition to topographical imaging, AFM can be operated in different modes to probe various surface properties. For example, nanoindentation experiments using an AFM tip can be performed to measure local mechanical properties like hardness and elasticity. nih.gov This capability is invaluable for understanding the nanomechanical behavior of the polymer surface.

Rheological and Mechanical Property Assessment of Derived Polymeric Materials

The rheological and mechanical properties of polymers determine their suitability for various applications. Rheology is the study of the flow and deformation of materials, providing insight into their processing behavior and molecular structure. anton-paar.com Mechanical testing, on the other hand, evaluates the material's response to applied forces, defining its strength, stiffness, and durability. uwyo.edu

For polymers derived from this compound, these properties are influenced by factors such as molecular weight, crosslink density, and the nature of the polymer backbone. Thiol-based polymers, including polythiourethanes, are known for their potential to form robust networks with tailored mechanical responses. uwyo.edunih.gov

Dynamic Mechanical Analysis (DMA) is a common technique used to study the viscoelastic properties of polymers. uwyo.edu In a DMA experiment, a small, oscillating stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) as a function of temperature or frequency. nih.gov These measurements can identify key thermal transitions, such as the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. uwyo.edu

Tensile testing is a fundamental method for assessing the mechanical strength of a material. A polymer sample is subjected to a controlled tension until it fails. Key parameters obtained from this test include tensile strength (the maximum stress the material can withstand), elastic modulus (a measure of stiffness), and elongation at break (a measure of ductility). osti.gov The incorporation of flexible thioether linkages from the this compound monomer is expected to influence these properties, potentially leading to materials with a desirable balance of strength and flexibility.

The table below summarizes typical mechanical properties that would be evaluated for polymers derived from this monomer.

PropertyDescriptionTypical Units
Tensile Strength The maximum stress a material can withstand while being stretched or pulled.MPa
Elastic Modulus A measure of the material's stiffness or resistance to elastic deformation.GPa
Elongation at Break The percentage increase in length that a material achieves at the point of fracture.%
Toughness The ability of a material to absorb energy and plastically deform without fracturing.MJ/m³
Glass Transition (Tg) The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state.°C

Further rheological studies, such as viscosity measurements, provide information on the polymer's flow behavior in the molten state, which is critical for processing techniques like injection molding and extrusion. mdpi.com The unique chemistry of the this compound monomer allows for the synthesis of polymers with a wide range of rheological and mechanical profiles, making their thorough characterization essential for technological advancement.

Theoretical and Computational Studies on 2 2 Isocyanatoethyl Benzene 1 Thiol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic characteristics.

The electronic structure of 2-(2-isocyanatoethyl)benzene-1-thiol is characterized by the interplay between the aromatic benzene (B151609) ring and its two functional substituents: the thiol (-SH) and the isocyanatoethyl (-CH₂CH₂NCO) groups. Molecular orbital (MO) theory provides a framework for understanding this interaction. The combination of atomic orbitals from each atom in the molecule forms a set of molecular orbitals, each with a specific energy level. libretexts.orgmendeley.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.net

In this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the benzene ring. The LUMO is likely to be localized on the isocyanate group, particularly the π* orbital of the N=C=O moiety. This distribution suggests that the thiol group is a primary site for electrophilic attack, while the isocyanate group is susceptible to nucleophilic attack.

Table 1: Predicted Molecular Orbital Characteristics for this compound

Molecular Orbital Predicted Primary Atomic Orbital Contributions Predicted Energy Level (qualitative) Implication for Reactivity
LUMO π* (N=C=O) Low Susceptible to nucleophilic attack
HOMO p (Sulfur), π (Benzene ring) High Prone to electrophilic attack and oxidation

This is an interactive table. You can sort and filter the data.

Mulliken charge analysis is a computational method used to estimate the partial atomic charges in a molecule. researchgate.net This information is invaluable for predicting reactive sites, as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule.

Table 2: Predicted Mulliken Charges on Key Atoms of this compound

Atom Functional Group Predicted Mulliken Charge (e) Predicted Reactivity
S Thiol Negative Nucleophilic center
H Thiol Positive Electrophilic center (acidic proton)
N Isocyanate Negative Nucleophilic center
C Isocyanate Positive Electrophilic center

This is an interactive table. You can sort and filter the data.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can elucidate the mechanisms of reactions involving this compound, such as its polymerization. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways, intermediate structures, and transition states. chemrxiv.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

The primary reaction for this molecule is the formation of a thiocarbamate linkage through the reaction of the thiol and isocyanate groups. Computational studies on similar reactions suggest a mechanism involving the nucleophilic attack of the sulfur atom on the isocyanate carbon. chemrxiv.org Transition state analysis would reveal the geometry of the activated complex, providing insights into the steric and electronic factors that govern the reaction's feasibility. Other potential reactions include the dimerization or trimerization of the isocyanate groups. mdpi.com

Molecular Dynamics Simulations for Polymer Network Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of polymers at the atomic level. mdpi.com For a polymer network formed from this compound, MD simulations can predict a range of macroscopic properties based on the underlying molecular structure and interactions. tue.nl

By simulating the movement of atoms and molecules over time, MD can provide information on:

Network Formation: Simulating the polymerization process to understand how the network structure evolves.

Mechanical Properties: Calculating properties such as the elastic modulus and tensile strength.

Thermal Properties: Determining the glass transition temperature and thermal stability.

Morphology: Visualizing the three-dimensional arrangement of the polymer chains and crosslinks. mdpi.com

These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling provides a quantitative description of the rates of chemical reactions. For the polymerization of this compound, a kinetic model would consist of a set of differential equations that describe the change in concentration of the monomer, polymer chains of different lengths, and active species over time. itu.edu.trnih.gov

The model would incorporate the rate constants for the key reaction steps:

Initiation: The initial step that starts the polymerization process.

Propagation: The chain growth step where monomers are successively added. nih.gov

Termination: The step that deactivates the growing polymer chains.

Simulating this model can predict how the reaction conditions (e.g., temperature, concentration) affect the polymerization rate, the molecular weight distribution of the resulting polymer, and the time to gelation. ugent.be Kinetic models are essential for optimizing the synthesis of polymers with desired properties.

This is an interactive table. You can sort and filter the data.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Thiol-Isocyanate Chemistry

The reaction between a thiol and an isocyanate to form a thiourethane linkage is a cornerstone of "click" chemistry, known for its high efficiency and specificity. rsc.orgresearchgate.netcurtin.edu.au However, controlling the reaction rate is crucial for practical applications, from coatings to 3D printing. Future research will likely focus on developing sophisticated catalytic systems that offer temporal and spatial control over the polymerization process.

Current catalysts are typically Lewis acids or bases. researchgate.net Basic catalysts, such as tertiary amines and amidines, activate the thiol through deprotonation, creating a potent thiolate nucleophile that rapidly attacks the isocyanate. sci-hub.se Acidic catalysts, like dibutyltin (B87310) dilaurate (DBTDL), activate the isocyanate group. researchgate.net

Emerging opportunities lie in the realm of organocatalysis and latent catalysts . Organocatalysts offer a metal-free alternative, which is advantageous for biomedical and electronic applications. nih.gov Latent catalysts, which remain dormant until activated by an external stimulus like heat or light, are particularly promising. researchgate.netupc.edu For instance, photobase generators (PBGs) or thermally-activated base generators can initiate the thiol-isocyanate reaction on demand, allowing for precise control over curing, which is essential for creating complex, high-resolution material structures. sci-hub.senih.govupc.edu

Table 1: Comparison of Potential Catalytic Systems for Thiol-Isocyanate Reactions
Catalyst ClassExamplesActivation MechanismKey AdvantagesResearch Opportunities
Tertiary AminesTriethylamine (B128534) (TEA)Base catalysis (thiol activation)High reaction rates, commercially available. upc.eduDeveloping less volatile and recyclable amine catalysts.
AmidinesDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Strong base catalysis (thiol activation). acs.orgExtremely fast reaction kinetics. mdpi.comTuning basicity to control reaction profiles.
OrganometallicsDibutyltin dilaurate (DBTDL)Lewis acid catalysis (isocyanate activation). researchgate.netWidely used in industry, effective for polythiourethane synthesis. researchgate.netDeveloping tin-free, environmentally benign Lewis acid catalysts.
Latent CatalystsPhotobase Generators (PBGs), Thermally-activated basesLight or heat-triggered release of an active base. upc.eduExcellent temporal and spatial control over curing. sci-hub.seDesigning catalysts with tunable activation wavelengths or temperatures.

Exploration of Sustainable Synthetic Routes

In line with the principles of green chemistry, a significant future research direction will be the development of sustainable methods for synthesizing monomers like 2-(2-isocyanatoethyl)benzene-1-thiol and the resulting polymers. unife.itmdpi.comnih.govresearchgate.net This involves exploring bio-based feedstocks and greener reaction conditions.

Fatty acids, terpenes, and other vegetable oil derivatives are emerging as valuable renewable resources for producing isocyanates and polyols. rsc.orgresearchgate.nettechscience.com For instance, diisocyanates have been synthesized from oleic acid and castor oil via the Curtius rearrangement, offering a bio-based alternative to petrochemical-derived monomers. rsc.org Similarly, thiols can be introduced into bio-based molecules through reactions like thiol-ene coupling with compounds such as 2-mercaptoethanol (B42355) or thioacetic acid. researchgate.netresearchgate.net

Another key area is the development of non-isocyanate routes to polythiourethanes to avoid the use of hazardous phosgene (B1210022) in isocyanate production. Furthermore, the use of green solvents like water, ionic liquids, or supercritical CO2, and the implementation of solvent-free synthesis protocols will be critical in reducing the environmental footprint of these materials. nih.govmdpi.com

Integration into Multi-Component Reaction Systems

The thiol-isocyanate reaction is highly orthogonal, meaning it can proceed efficiently without interfering with many other functional groups. This "click" characteristic makes it an ideal candidate for integration into multi-component reaction (MCR) systems to create complex polymer networks with hybrid properties. rsc.org

Future research will explore combining thiol-isocyanate chemistry with other click reactions, such as thiol-ene or thiol-acrylate polymerizations. sci-hub.seresearchgate.net By using distinct triggers for each reaction, sequential or simultaneous curing can be achieved. For example, a thiol-isocyanate-ene ternary system could be formulated where the thiol-isocyanate reaction is triggered thermally with a base catalyst, while the thiol-ene reaction is initiated photochemically. sci-hub.seresearchgate.net This dual-curing approach allows for the fabrication of materials with precisely controlled network structures and properties, such as interpenetrating polymer networks (IPNs) that exhibit a unique combination of toughness and flexibility. researchgate.netresearchgate.net

Designing Polymers with Tunable Mechanical and Thermal Properties through Stereochemistry

The properties of a polymer are intrinsically linked to its molecular architecture. For a polymer derived from this compound, the rigid aromatic ring and the sulfur-containing thiourethane linkage would contribute to a high refractive index and thermal stability, while the flexible ethyl chain could impart elasticity. A major frontier in polymer science is the use of stereochemistry to exert fine control over these properties. bham.ac.ukbirmingham.ac.ukresearchgate.net

By designing synthetic routes that control the spatial arrangement of atoms (stereocontrol) during polymerization, it may be possible to create polymers with varying degrees of crystallinity. nih.govbham.ac.uk For example, an isotactic polymer (where side groups are on the same side of the chain) is often more crystalline and rigid than its atactic counterpart (random arrangement). bham.ac.uk This control over crystallinity can directly influence key material properties:

Mechanical Properties: Higher crystallinity generally leads to increased tensile strength and modulus. researchgate.netrsc.orgmdpi.com

Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) are highly dependent on chain packing and order, which are governed by stereochemistry. mdpi.com

Future work could involve developing stereospecific catalysts for thiol-isocyanate polymerization, enabling the synthesis of polythiourethanes with predictable and tunable thermomechanical performance based on their tacticity. nih.gov

Table 2: Potential Impact of Stereochemistry on Polymer Properties
Polymer TacticityChain StructureExpected CrystallinityPotential Thermal PropertiesPotential Mechanical Properties
IsotacticRegular, ordered side groupsHighHigher Tg and TmHigh stiffness, high tensile strength
SyndiotacticAlternating, ordered side groupsMedium to HighVaries, can be highGood balance of strength and toughness
AtacticRandom side groupsAmorphous (Low)Lower Tg, no TmMore flexible, elastomeric behavior

Advanced Material Applications in Niche Technologies

The unique properties expected from polymers based on this compound, particularly their high sulfur and aromatic content, make them promising candidates for a range of high-performance, niche applications.

High-Refractive-Index (HRI) Materials: Sulfur-containing polymers like polythiourethanes (PTUs) are renowned for their exceptionally high refractive indices and good optical clarity. researchgate.netresearchgate.net This makes them ideal for manufacturing thinner, lighter ophthalmic lenses, as well as components for advanced optical devices like waveguides, optical adhesives, and antireflection films. rsc.orggoogle.com Research could focus on creating nanocomposites, for example by incorporating nanoparticles like ZnS into the PTU matrix, to further increase the refractive index to values approaching 1.85 while maintaining transparency. rsc.org

Flexible Electronics and Sensors: The combination of rigid aromatic units and flexible aliphatic chains could yield materials that are both robust and elastomeric. researchgate.net This balance of properties is highly desirable for substrates and encapsulants in flexible electronic devices. Furthermore, the polar nature of the thiourethane linkage could be exploited for sensor applications, where changes in the polymer's environment could lead to measurable changes in its electrical properties. researchgate.netacs.org

Advanced Coatings and Adhesives: The excellent chemical resistance, abrasion resistance, and adhesion properties characteristic of polyurethanes and polythiourethanes make them suitable for high-performance coatings and adhesives. researchgate.net Future work could explore self-healing PTUs, where the dynamic nature of the thiourethane bond under certain conditions allows the material to repair damage, extending the lifetime of coated products.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(2-Isocyanatoethyl)benzene-1-thiol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves functionalizing benzene-1-thiol with an isocyanate group via nucleophilic addition or substitution. For example, 2-isocyanatoethyl methacrylate (IEM) has been used to modify hydroxyl or amine groups in polymers like chitosan under catalytic conditions (e.g., dibutyltin dilaurate) . Optimizing stoichiometric ratios (e.g., IEM equivalents relative to reactive groups) and reaction time/temperature is critical. Monitoring via ATR-FTIR can confirm successful methacrylation or isocyanate incorporation .

Q. How can the structure and purity of this compound be characterized?

  • Methodological Answer : Use spectroscopic techniques:
  • ATR-FTIR : Detect characteristic peaks for thiol (-SH, ~2550 cm⁻¹), isocyanate (-NCO, ~2270 cm⁻¹), and aromatic C-H stretching (~3000 cm⁻¹) .
  • NMR : ¹H-NMR can resolve aromatic protons and ethyl-isocyanate chain protons; ¹³C-NMR identifies carbonyl (C=O) and isocyanate (NCO) carbons.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the primary reactivity trends of this compound in organic synthesis?

  • Methodological Answer : The isocyanate group (-NCO) reacts readily with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes. The thiol (-SH) can participate in disulfide bond formation or metal coordination. For example, in polymer chemistry, IEM derivatives are used to crosslink polymers via UV-initiated radical reactions or thermal curing . Competing reactions (e.g., thiol-isocyanate vs. thiol-ene) require careful control of catalysts and solvent polarity.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects influencing the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the molecule’s frontier orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the electron-deficient isocyanate group’s reactivity can be correlated with its LUMO energy. Steric effects from the ethyl spacer and aromatic ring can be analyzed using molecular dynamics simulations to assess accessibility for nucleophilic addition .

Q. What strategies mitigate side reactions (e.g., dimerization) during the synthesis of derivatives of this compound?

  • Methodological Answer :
  • Temperature Control : Lower temperatures slow dimerization of -NCO groups.
  • Protecting Groups : Temporarily protect the thiol (-SH) with acetyl or tert-butyl groups to prevent disulfide formation.
  • Catalyst Selection : Use selective catalysts (e.g., tin-based catalysts for isocyanate reactions) to favor desired pathways over side reactions .

Q. How do solvent polarity and additives influence the regioselectivity of reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the isocyanate group, enhancing its electrophilicity. Additives like triethylamine can deprotonate thiols, increasing nucleophilicity for disulfide formation. Conversely, hydrophobic solvents may favor thiol-ene click reactions over isocyanate-thiol coupling .

Q. What contradictions exist in reported spectroscopic data for this compound derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. For example, residual solvents like DMSO-d6 can obscure -SH proton signals. Reproducing spectra under standardized conditions (deuterated solvent, temperature) and using heteronuclear correlation (HSQC/HMBC) experiments can resolve ambiguities .

Q. What safety protocols are critical when handling this compound due to its hazardous byproducts?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile isocyanate byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent skin/eye contact.
  • Waste Disposal : Quench residual -NCO groups with ethanol/water mixtures before disposal to prevent uncontrolled reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.